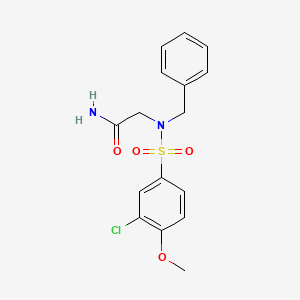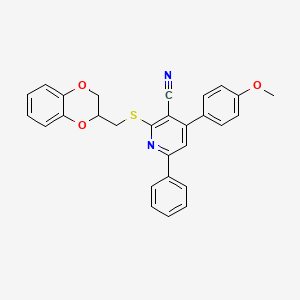
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide is an organic compound characterized by its complex structure, which includes a benzyl group, a chloro substituent, a methoxy group, and a sulfonamido linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide typically involves multiple steps. One common method starts with the benzylation of 3-chloro-4-methoxybenzenesulfonamide. This is followed by the acylation of the resulting intermediate with chloroacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent-free methods and the use of catalysts such as anhydrous aluminum chloride can also be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis produces carboxylic acids and amines .
Wissenschaftliche Forschungsanwendungen
2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamido group is known to interact with biological macromolecules, potentially disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-2-chloroacetamide
- 3-Chloro-4-methoxybenzenesulfonamide
- N-Benzyl-4-methoxybenzenesulfonamide
Uniqueness
2-(N-Benzyl-3-chloro-4-methoxybenzenesulfonamido)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the benzene ring, along with the sulfonamido linkage, makes it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-15-8-7-13(9-14(15)17)24(21,22)19(11-16(18)20)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONSTEJEVDECTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5071815.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B5071842.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B5071853.png)
![2-[(2,6-dichlorophenyl)methyl]-5-piperazin-1-ylpyridazin-3-one](/img/structure/B5071858.png)
![N-[4-(aminosulfonyl)phenyl]-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxamide](/img/structure/B5071861.png)
![6-bromo-2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B5071864.png)





![1-(3-phenylpropyl)-N-[3-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5071896.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-cyclopropyloxamide](/img/structure/B5071911.png)
